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molecular formula C17H24O4 B8268949 3-(Methoxymethoxy)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

3-(Methoxymethoxy)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B8268949
M. Wt: 292.4 g/mol
InChI Key: VGMGQJOQTUARPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856490

Procedure details

Using the same procedure as for the synthesis of 2,2,4,4,8-pentamethyl-6-chromanoic acid (Compound A1) but using 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-methoxymethoxy-2-bromonaphthalene (Compound J, 722 mg, 2.21 mmol) and 2.86 ml of t-BuLi (4.87 mmol, 1.7M solution in hexane), the title compound was obtained as a white solid (143 mg).
Name
2,2,4,4,8-pentamethyl-6-chromanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-methoxymethoxy-2-bromonaphthalene
Quantity
722 mg
Type
reactant
Reaction Step Two
Name
Compound J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.86 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CC(C)(C)C2C(=C(C)C=C([C:14]([OH:16])=[O:15])C=2)O1.[CH3:19][C:20]1([CH3:37])[CH2:29][CH2:28][C:27]([CH3:31])([CH3:30])[C:26]2[CH:25]=[C:24](Br)[C:23]([O:33][CH2:34][O:35][CH3:36])=[CH:22][C:21]1=2.[Li]C(C)(C)C>>[CH3:36][O:35][CH2:34][O:33][C:23]1[C:24]([C:14]([OH:16])=[O:15])=[CH:25][C:26]2[C:27]([CH3:31])([CH3:30])[CH2:28][CH2:29][C:20]([CH3:37])([CH3:19])[C:21]=2[CH:22]=1

Inputs

Step One
Name
2,2,4,4,8-pentamethyl-6-chromanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(C=C(C=C2C(C1)(C)C)C(=O)O)C)C
Name
Compound A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(C=C(C=C2C(C1)(C)C)C(=O)O)C)C
Step Two
Name
5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-methoxymethoxy-2-bromonaphthalene
Quantity
722 mg
Type
reactant
Smiles
CC1(C=2C=C(C(=CC2C(CC1)(C)C)Br)OCOC)C
Step Three
Name
Compound J
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=2C=C(C(=CC2C(CC1)(C)C)Br)OCOC)C
Step Four
Name
Quantity
2.86 mL
Type
reactant
Smiles
[Li]C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCOC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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